Ethyl benzo[d]thiazole-7-carboxylate
CAS No.: 677304-90-4
Cat. No.: VC3252042
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 677304-90-4 |
---|---|
Molecular Formula | C10H9NO2S |
Molecular Weight | 207.25 g/mol |
IUPAC Name | ethyl 1,3-benzothiazole-7-carboxylate |
Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)14-6-11-8/h3-6H,2H2,1H3 |
Standard InChI Key | CCBMSBOPYYNCRL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C(=CC=C1)N=CS2 |
Canonical SMILES | CCOC(=O)C1=C2C(=CC=C1)N=CS2 |
Introduction
Ethyl benzo[d]thiazole-7-carboxylate is an aromatic heterocyclic compound, characterized by the presence of both sulfur and nitrogen in its structure. This compound is of significant interest in organic synthesis and pharmaceutical applications due to its unique chemical properties and potential biological activities.
Synthesis of Ethyl Benzo[d]thiazole-7-carboxylate
The synthesis of ethyl benzo[d]thiazole-7-carboxylate involves the cyclization of 2-aminothiophenol with diethyl oxalate. This process can be facilitated through various methods, including refluxing and microwave-assisted techniques.
Synthesis Methods
Method | Description |
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Refluxing | Traditional method involving heating the reactants in a solvent to promote cyclization. |
Microwave-Assisted | A modern approach that uses microwave energy to accelerate the reaction, reducing time and increasing efficiency. |
Applications and Research Findings
Ethyl benzo[d]thiazole-7-carboxylate participates in various chemical reactions and has several applications in scientific research, particularly in the development of pharmaceutical compounds.
Biological Activities
While specific biological activities of ethyl benzo[d]thiazole-7-carboxylate are not extensively documented, compounds with similar structures, such as benzothiazoles, have shown potential in anti-tubercular and antibacterial applications . The presence of aromatic and aliphatic carbon centers, along with hydrogen bond donors, is crucial for enhancing biological activity .
Potential Applications
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Pharmaceuticals: The compound's heterocyclic structure makes it a valuable intermediate in the synthesis of drugs with potential therapeutic effects.
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Organic Synthesis: It serves as a building block for more complex molecules due to its reactive functional groups.
Related Compounds and Derivatives
Ethyl benzo[d]thiazole-7-carboxylate is part of a broader class of benzothiazole compounds. Other related compounds include ethyl 2-aminobenzo[d]thiazole-7-carboxylate and ethyl benzo[d]thiazole-6-carboxylate.
Comparison of Related Compounds
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